molecular formula C15H12F2O2 B1359033 3,4-Difluoro-4'-ethoxybenzophenone CAS No. 951884-66-5

3,4-Difluoro-4'-ethoxybenzophenone

Cat. No. B1359033
CAS RN: 951884-66-5
M. Wt: 262.25 g/mol
InChI Key: ARGUFJDNURBBQQ-UHFFFAOYSA-N
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Description

“3,4-Difluoro-4’-ethoxybenzophenone” is a chemical compound with the molecular formula C15H12F2O2 . It has a molecular weight of 262.26 . The IUPAC name for this compound is (3,4-difluorophenyl)(4-ethoxyphenyl)methanone .

Scientific Research Applications

Photophysical Behavior in RNA Imaging

Research by Santra et al. (2019) on DFHBI derivatives, related to 3,4-Difluoro-4'-ethoxybenzophenone, highlights their application in RNA imaging. These compounds, particularly PFP-DFHBI, show enhanced fluorescence when photoisomerization is impeded, a property valuable in the study of RNA molecules like the Spinach aptamer. The study emphasizes how solvent interactions and pH levels influence the fluorescence of these molecules, providing insights into their versatile use in biological imaging (Santra et al., 2019).

Ester Liquid Crystals

The work of Yang Zeng-jia (2008) involves the synthesis of ester liquid crystal compounds from 3,4-Difluoro-2-methoxyphenol, a compound closely related to this compound. These liquid crystal compounds, characterized by infrared and NMR spectroscopy, demonstrate the potential of difluoro compounds in creating novel materials with unique phase transition properties (Yang Zeng-jia, 2008).

Polymer-Metal Complexes

Patel, Kapadia, and Joshi (2009) synthesized polymer-metal complexes using a resin derived from 2-hydroxy-4-ethoxybenzophenone. These complexes demonstrated significant catalytic and antimicrobial activities, suggesting the utility of such structures in various industrial and medical applications (Patel, Kapadia, & Joshi, 2009).

Functionalization in Organic Synthesis

Marzi, Gorecka, and Schlosser (2004) explored the functionalization of difluorophenols, including 3,4-difluorophenol, showcasing its potential in the synthesis of new compounds. This study underlines the versatility of difluorophenols in organic synthesis, enabling the creation of diverse chemical structures (Marzi, Gorecka, & Schlosser, 2004).

Proton Exchange Membranes

Kim, Robertson, and Guiver (2008) synthesized new sulfonated side-chain grafting units from sulfonated 4-fluorobenzophenone, closely related to this compound. Their research is crucial in the development of proton exchange membranes for fuel cell applications, demonstrating the application of fluorinated benzophenones in advanced energy technologies (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

(3,4-difluorophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGUFJDNURBBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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